molecular formula C8H6FN3O B13975870 2-Amino-8-fluoroquinazolin-4-ol

2-Amino-8-fluoroquinazolin-4-ol

Cat. No.: B13975870
M. Wt: 179.15 g/mol
InChI Key: VNMGBMVQEWAOSB-UHFFFAOYSA-N
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Description

2-Amino-8-fluoro-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 2-position and a fluorine atom at the 8-position makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-fluoro-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with fluoroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of 2-Amino-8-fluoro-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-fluoro-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form hydroquinazoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-8-fluoro-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-Amino-8-fluoro-4(3H)-quinazolinone involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation. The fluorine atom enhances the compound’s ability to form strong interactions with its target, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(3H)-quinazolinone: Lacks the fluorine atom at the 8-position.

    8-Fluoro-4(3H)-quinazolinone: Lacks the amino group at the 2-position.

    2-Amino-6-fluoro-4(3H)-quinazolinone: Has the fluorine atom at the 6-position instead of the 8-position.

Uniqueness

2-Amino-8-fluoro-4(3H)-quinazolinone is unique due to the combined presence of the amino group and the fluorine atom, which enhances its biological activity and chemical reactivity. This combination allows for more diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

2-amino-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H6FN3O/c9-5-3-1-2-4-6(5)11-8(10)12-7(4)13/h1-3H,(H3,10,11,12,13)

InChI Key

VNMGBMVQEWAOSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(NC2=O)N

Origin of Product

United States

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